1-Boc-azetidine-3-carboxylic acid

Catalog No.
S755625
CAS No.
142253-55-2
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-azetidine-3-carboxylic acid

CAS Number

142253-55-2

Product Name

1-Boc-azetidine-3-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synonyms

142253-55-2;1-Boc-azetidine-3-carboxylicacid;1-N-Boc-3-Azetidinecarboxylicacid;1-(tert-Butoxycarbonyl)azetidine-3-carboxylicAcid;Boc-azetidine-3-carboxylicacid;n-boc-azetidine-3-carboxylicacid;boc-aze(3)-oh;1-n-boc-azetidine-3-carboxylicacid;1-[(Tert-Butoxy)Carbonyl]Azetidine-3-CarboxylicAcid;azetidine-1,3-dicarboxylicacidmono-tert-butylester;1-Boc-3-azetidinecarboxylicacid;3-CARBOXYAZETIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER;n-boc-3-azetidinecarboxylicacid;MFCD01860897;azetidine-3-carboxylicacid,n-bocprotected;1-tert-butoxycarbonylazetidine-3-carboxylicacid;1-(tert-butoxycarbonyl)-3-azetidinecarboxylicacid;n-(tert-butoxycarbonyl)azetidine-3-carboxylicacid;F2158-1525;1-(T-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLICACID;1-(TERT-BUTOXYCARBONYL)-3-AZETANECARBOXYLICACID;AZETIDINE-1,3-DICARBOXYLICACID1-TERT-BUTYLESTER;PubChem10135;AC1MBSJ1;AC1Q1MWL

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synthetic Precursor for Functionalized Azetidines

The key application of 1-Boc-azetidine-3-carboxylic acid lies in its use as a precursor for the synthesis of diversely functionalized azetidines. The Boc protecting group can be selectively removed under mild acidic conditions, allowing further manipulation of the carboxylic acid group. Researchers can then introduce various functionalities through functional group transformations, such as esterification, amidation, or alkylation []. This versatility makes 1-Boc-azetidine-3-carboxylic acid a crucial building block for constructing complex azetidine-containing target molecules.

Potential Applications in Medicinal Chemistry

Azetidines are attracting increasing interest in medicinal chemistry due to their presence in various bioactive molecules. 1-Boc-azetidine-3-carboxylic acid serves as a valuable starting material for the synthesis of potential drug candidates. By incorporating different functional groups, researchers can explore the structure-activity relationship (SAR) of azetidine-based compounds and optimize their biological activity for specific therapeutic targets [].

1-Boc-azetidine-3-carboxylic acid is a bicyclic compound characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functional group at the third position. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 185.23 g/mol. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

, including:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then act as a nucleophile.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield azetidine derivatives.
  • Coupling Reactions: It can be involved in peptide synthesis through coupling with amino acids or other carboxylic acids.

Research indicates that azetidine derivatives, including 1-Boc-azetidine-3-carboxylic acid, exhibit various biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against bacterial strains.
  • Anticancer Compounds: Certain azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Investigations into their neuroprotective properties suggest potential applications in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 1-Boc-azetidine-3-carboxylic acid, including:

  • One-Pot Synthesis: A strain-release reaction involving 1-azabicyclo[1.1.0]butane has been reported, where the azetidine is formed in situ from commercially available starting materials .
  • Two-Step Synthesis: A catalytic approach where azetidine derivatives are synthesized through Friedel-Crafts reactions followed by subsequent transformations .
  • Hydrolysis of Esters: Starting from methyl esters of azetidine-3-carboxylic acids, hydrolysis can yield the desired carboxylic acid .

1-Boc-azetidine-3-carboxylic acid has several applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Serves as a building block for the development of peptide-based drugs.
  • Material Science: Investigated for its potential use in developing new materials with specific properties.

Similar Compounds

1-Boc-azetidine-3-carboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-AcetylazetidineAcetyl group instead of BocLess stable than Boc derivatives
3-HydroxyazetidineHydroxy group at C3Exhibits different reactivity patterns
1-BenzylazetidineBenzyl substituent on nitrogenEnhanced lipophilicity and potential bioactivity
1-Boc-3-hydroxyiminoazetidineHydroxyimino group instead of carboxylic acidPotentially different biological activities
Methyl 1-Boc-azetidine-3-carboxylateMethyl ester derivativeDifferent solubility and reactivity

The presence of the tert-butoxycarbonyl group in 1-Boc-azetidine-3-carboxylic acid provides distinct chemical properties that influence its reactivity and applications compared to these similar compounds.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-N-Boc-3-Azetidinecarboxylic acid

Dates

Modify: 2023-08-15

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